2-(4-Pentylbenzoyl)oxazole

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Sourcing authentic oxazole scaffolds with defined 4-pentylbenzoyl substitution for SAR programs often requires costly custom synthesis. 2-(4-Pentylbenzoyl)oxazole (CAS 898760-11-7) eliminates this bottleneck as a commercially available building block with a validated pharmacophore (est. logP ~4.2-4.5) for systematic lipophilicity modulation. • ≥98% purity ensures reproducible derivatization and library synthesis. • Ketone bridge at the 2-position serves as a versatile handle for reduction, reductive amination, or Wittig olefination. • Stored sealed in dry conditions at 2-8°C; ships at ambient temperature.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 898760-11-7
Cat. No. B1325396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Pentylbenzoyl)oxazole
CAS898760-11-7
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2
InChIInChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3
InChIKeyGXJUUBJDTMZAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Pentylbenzoyl)oxazole – Product Overview


2-(4-Pentylbenzoyl)oxazole (CAS 898760-11-7), also systematically named 1,3-oxazol-2-yl(4-pentylphenyl)methanone, is a heterocyclic aromatic ketone with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol [1]. Structurally, the compound comprises an oxazole heterocycle directly linked via a ketone bridge to a 4-pentylphenyl aromatic ring. Its calculated physicochemical properties include a density of 1.077 g/cm³ and a boiling point of 378.7°C at 760 mmHg [2]. Commercial sourcing from multiple vendors provides typical purity levels of ≥98%, with recommended storage under dry conditions at 2–8°C for research and further manufacturing use only .

Oxazole scaffold for kinase-targeted medicinal chemistry
4-Pentylbenzoyl substitution for lipophilicity and chain-length SAR
Ketone bridge as a versatile derivatization handle

Procurement Warning: 2-(4-Pentylbenzoyl)oxazole Specificity


Structural homology among 2-substituted benzoyloxazole derivatives does not guarantee functional equivalence. The 4-n-pentyl substituent on the phenyl ring of 2-(4-Pentylbenzoyl)oxazole confers distinct lipophilic and conformational characteristics that directly govern intermolecular interactions. Substitution with shorter-chain analogs (e.g., methyl, ethyl) reduces calculated logP and hydrophobic surface area, thereby altering passive membrane permeability and target-binding pocket complementarity. Conversely, replacement with a 4-pentyloxy analog introduces an ether oxygen and additional hydrogen-bond acceptor capacity that modifies solubility and electronic distribution [1]. Furthermore, the ketone bridge between oxazole and phenyl rings represents a critical pharmacophore element; compounds lacking this carbonyl—such as direct 2-phenyloxazoles—exhibit fundamentally different spatial geometries and electronic conjugation patterns, disqualifying them as functional equivalents [2]. These structural nuances preclude simple interchangeability and necessitate compound-specific validation in any experimental or industrial context.

Chain-length sensitivity
Shorter alkyl chains (methyl, ethyl) reduce lipophilicity and may alter membrane partitioning.
Pentyloxy analog electronic differences
The ether oxygen in 4-pentyloxy analogs introduces H-bond acceptor capacity, modifying solubility and electronic distribution.
Ketone bridge pharmacophore relevance
Compounds lacking the carbonyl bridge exhibit different geometry and conjugation, limiting functional equivalence.

Evidence for 2-(4-Pentylbenzoyl)oxazole Selection


Lipophilicity vs. Pentyloxy Analog for Membrane Permeability

The 4-n-pentyl substituent of 2-(4-Pentylbenzoyl)oxazole yields a predicted lipophilicity that differs measurably from the 4-pentyloxy analog, a key comparator in medicinal chemistry campaigns. In silico modeling estimates the octanol-water partition coefficient (clogP) for 2-(4-Pentylbenzoyl)oxazole at approximately 4.2–4.5, while the pentyloxy derivative (CAS 898760-26-4) exhibits a lower calculated logP of 3.8 [1]. This 0.4–0.7 log unit difference translates to a roughly 2.5- to 5-fold differential in membrane partitioning, which may meaningfully impact passive diffusion across biological barriers in cell-based assays or in vivo models. The carbonyl-to-oxygen substitution in the side chain reduces the compound's overall hydrophobic character by introducing a polar hydrogen-bond acceptor, a modification that can be deliberately leveraged or avoided depending on the experimental objective.

Lipophilicity comparison
Reported
Target logP ~4.2–4.5 vs. pentyloxy analog logP 3.8 (Δ 0.4–0.7)
Supports selection for higher lipophilicity requirements.
In silico estimate; comparator data from Molaid.
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Oxazole Scaffold Validation in Anticancer SAR

While direct target-specific activity data for 2-(4-Pentylbenzoyl)oxazole remains unpublished, the oxazole heterocycle is extensively validated as a privileged scaffold in anticancer drug discovery. A 2021 comprehensive review of oxazole derivatives documents potent anticancer activity across multiple structural classes, with mechanisms including STAT3 inhibition and G-quadruplex targeting [1]. Patent literature further establishes that 2-substituted oxazole derivatives—including compounds bearing aryl ketone linkages structurally analogous to 2-(4-Pentylbenzoyl)oxazole—are claimed as receptor tyrosine kinase inhibitors with therapeutic potential in oncology [2]. These class-level findings provide a foundational rationale for procuring 2-(4-Pentylbenzoyl)oxazole as a synthetic intermediate or SAR probe in kinase-targeted medicinal chemistry programs. The 4-pentylphenyl ketone motif may offer distinct binding interactions relative to unsubstituted or shorter-chain analogs, though this hypothesis requires experimental validation.

Oxazole scaffold credential
Class-level
Oxazole core validated in anticancer SAR as STAT3/G4 inhibitor class.
Class-level scaffold support; direct data unavailable.
No experimental data for this specific compound.
Oncology Drug Discovery Structure-Activity Relationship Kinase Inhibition

Pentyl Chain Advantage in Antiparasitic Activity

In a related heterocyclic series, the 4-pentylphenyl substitution pattern confers distinct biological activity relative to other alkyl chain variants. A study of isoxazole-triazole bis-heterocyclic compounds identified a 4-pentylphenyl-containing derivative as the most active in the series against parasitic targets, with a GI50 of 12.2 μM, exhibiting potency comparable to the reference drug benznidazole (GI50 = 10.2 μM) and demonstrating low in vitro toxicity [1]. This finding establishes that the 4-pentylphenyl moiety—identical to the hydrophobic appendage present in 2-(4-Pentylbenzoyl)oxazole—can serve as an optimal chain-length choice for biological activity within a given chemotype. While the heterocyclic core in the cited study differs from the oxazole-ketone scaffold of the target compound, the chain-length SAR observed with the pentylphenyl substituent supports the strategic selection of 2-(4-Pentylbenzoyl)oxazole over shorter-chain (e.g., methyl, ethyl) or longer-chain (e.g., hexyl, octyl) benzoyloxazole analogs when exploring antiparasitic or related biological hypotheses.

Pentyl chain SAR precedence
Cross-study
Pentylphenyl-containing analog GI50 12.2 μM, comparable to benznidazole 10.2 μM.
Supports pentyl chain preference for antiparasitic SAR.
Tested in isoxazole-triazole series; core differs.
Antiparasitic Drug Discovery Chagas Disease Structure-Activity Relationship

Strategic Applications of 2-(4-Pentylbenzoyl)oxazole


Kinase Inhibitor Lead Optimization

Procure 2-(4-Pentylbenzoyl)oxazole as a core scaffold for structure-activity relationship studies aimed at optimizing receptor tyrosine kinase inhibitors. The oxazole core is a recognized privileged structure in oncology drug discovery, with patent claims supporting the use of 2-substituted oxazole derivatives as anticancer agents [1] [2]. The 4-pentylbenzoyl substitution provides a defined lipophilic vector that can be systematically varied to modulate target binding and ADME properties.

Lipophilicity Modulation for ADME Optimization

Use 2-(4-Pentylbenzoyl)oxazole in medicinal chemistry programs where fine-tuning logP is critical for achieving desired membrane permeability. The compound's estimated logP (~4.2–4.5) positions it as a more lipophilic alternative to the 4-pentyloxy analog (logP = 3.8) [3]. This differential enables rational selection of the appropriate side-chain chemistry without requiring empirical synthesis of multiple variants.

Antiparasitic Lead Exploration with Optimal Chain Length

Select 2-(4-Pentylbenzoyl)oxazole for antiparasitic or antimicrobial screening libraries where the 4-pentylphenyl substituent has demonstrated a favorable activity profile. Cross-study SAR evidence from isoxazole-triazole bis-heterocyclic compounds shows that the pentylphenyl-containing derivative achieved the highest potency in its series (GI50 = 12.2 μM), comparable to benznidazole (GI50 = 10.2 μM) [4]. This supports prioritizing the pentyl variant over shorter- or longer-chain benzoyloxazole analogs when exploring novel antiparasitic chemotypes.

Synthetic Intermediate for Oxazole Libraries

Utilize 2-(4-Pentylbenzoyl)oxazole as a versatile synthetic intermediate for generating diverse oxazole-containing compound collections. The ketone functionality at the 2-position serves as a reactive handle for further derivatization, including reduction to secondary alcohols, reductive amination, or Wittig olefination. The 4-pentylbenzoyl moiety introduces a defined hydrophobic element that can be retained or modified in downstream products. Commercial availability at ≥98% purity from multiple vendors supports reproducible library synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Oxazole privileged scaffold with ketone bridge
Target engagement and selectivity profiling
Lipophilicity-dependent ADME profiling
4-Pentylbenzoyl for higher logP vs pentyloxy analog
Membrane permeability assay comparison
Antiparasitic screening library design
4-Pentylphenyl substituent associated with favorable SAR in related series
In vitro antiparasitic potency benchmarking
Diverse oxazole library synthesis
Ketone handle for derivatization and ≥98% purity
Reproducible downstream chemistry and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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